molecular formula C5H5FO3S2 B13255913 3-Methoxythiophene-2-sulfonyl fluoride

3-Methoxythiophene-2-sulfonyl fluoride

Cat. No.: B13255913
M. Wt: 196.2 g/mol
InChI Key: WWNRZRFRMCUVPF-UHFFFAOYSA-N
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Description

3-Methoxythiophene-2-sulfonyl fluoride is an organic compound with the molecular formula C5H5FO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methoxy group (-OCH3) at the third position and a sulfonyl fluoride group (-SO2F) at the second position of the thiophene ring. It is used in various chemical reactions and has applications in organic synthesis, chemical biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxythiophene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct fluorosulfonylation of thiophene derivatives. This method uses fluorosulfonyl radicals generated from different precursors to introduce the sulfonyl fluoride group onto the thiophene ring . Another method involves the electrochemical oxidative coupling of thiols with potassium fluoride, which provides a mild and environmentally friendly approach to synthesize sulfonyl fluorides .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes utilize readily available starting materials and efficient reaction conditions to produce the compound in high yields. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxythiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfones, and thiol derivatives. These products have diverse applications in chemical synthesis and biological research .

Properties

Molecular Formula

C5H5FO3S2

Molecular Weight

196.2 g/mol

IUPAC Name

3-methoxythiophene-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FO3S2/c1-9-4-2-3-10-5(4)11(6,7)8/h2-3H,1H3

InChI Key

WWNRZRFRMCUVPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC=C1)S(=O)(=O)F

Origin of Product

United States

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